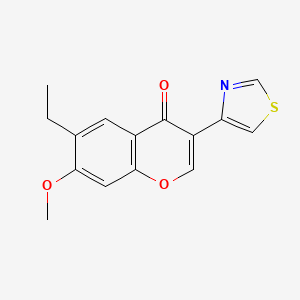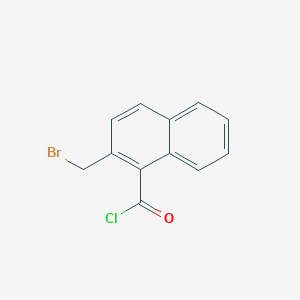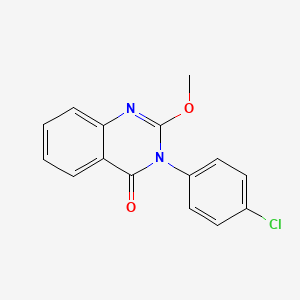![molecular formula C16H14N2OS B11842581 2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-57-6](/img/structure/B11842581.png)
2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the 1-phenylethylthio group in this compound may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolin-4(3H)-one Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of 1-Phenylethylthio Group: The thiolation reaction can be performed using 1-phenylethylthiol in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the 1-phenylethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The hydrogen atoms on the quinazolinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-Phenylethyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes like kinases and receptors involved in cell signaling pathways.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Phenylethyl)thio)quinazolin-4-amine
- 2-((1-Phenylethyl)thio)quinazolin-4-ol
- 2-((1-Phenylethyl)thio)quinazolin-4-thione
Uniqueness
2-((1-Phenylethyl)thio)quinazolin-4(3H)-one is unique due to the presence of the 1-phenylethylthio group, which may enhance its biological activity and specificity compared to other quinazolinone derivatives.
Properties
CAS No. |
6956-57-6 |
|---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(1-phenylethylsulfanyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)20-16-17-14-10-6-5-9-13(14)15(19)18-16/h2-11H,1H3,(H,17,18,19) |
InChI Key |
AXAWQSVIYXGKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)



![7-(2-Bromoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B11842563.png)


![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

